(R,S)-BisPh-cybBox
Description
Fundamental Principles of Chiral Ligand Design for Enantioselective Transformations
The rational design of chiral ligands is a cornerstone of modern asymmetric catalysis. rsc.orgmdpi.com Several key principles guide the development of effective ligands for enantioselective transformations. A critical aspect is the creation of a well-defined and sterically demanding chiral pocket around the metal's active site. researchgate.net This steric hindrance can effectively block one of the two enantiotopic faces of the prochiral substrate from approaching the metal center, leading to high levels of enantioselectivity. wikipedia.org
Furthermore, the conformational rigidity of a ligand is often desirable. A conformationally locked ligand reduces the number of possible transition states, simplifying the prediction of the stereochemical outcome and often leading to higher enantiomeric excesses. C₂-symmetry, a structural feature where the ligand can be rotated by 180 degrees around a central axis to yield an identical structure, has proven to be a particularly successful design element. pnas.orgwikipedia.org This symmetry can reduce the number of competing diastereomeric transition states, thereby enhancing enantioselectivity.
Electronic effects also play a crucial role. The electron-donating or -withdrawing properties of the ligand can modulate the reactivity and Lewis acidity of the metal center, influencing both the catalytic activity and the stereochemical control of the reaction. The strategic placement of functional groups capable of secondary non-covalent interactions, such as hydrogen bonding or π-stacking with the substrate, can further refine the stereochemical outcome. mdpi.com
Historical Development and Contemporary Relevance of Chiral Bis-Oxazoline (Box) Ligands
The history of bis-oxazoline (BOX) ligands is a testament to the evolution of asymmetric catalysis. wordpress.com While the first use of a simple oxazoline (B21484) ligand in 1984 showed modest results, the development of C₂-symmetric bis-oxazoline ligands marked a significant turning point. wikipedia.org In 1989, Nishiyama and co-workers synthesized the first Pyridine-bis(oxazoline) (PyBOX) ligands, which demonstrated high enantioselectivity in the hydrosilylation of ketones. wikipedia.orgwordpress.com This was swiftly followed in 1990 by the report from Masamune and co-workers on methylene-bridged BOX ligands, which achieved exceptional enantioselectivity in copper-catalyzed cyclopropanation reactions. wikipedia.orgwordpress.com
These seminal publications sparked immense interest in the BOX ligand framework, leading to a rapid expansion in the variety and application of these ligands. wordpress.comsigmaaldrich.com The "privileged" status of BOX ligands stems from their modular synthesis, which allows for systematic tuning of their steric and electronic properties. rsc.org By varying the amino alcohol precursor and the bridging unit, a vast library of BOX ligands can be readily prepared. researchgate.net
Today, BOX ligands remain highly relevant in contemporary asymmetric catalysis. wordpress.com They are employed in a wide array of enantioselective transformations, including Diels-Alder reactions, aldol (B89426) additions, Mannich reactions, and aziridinations. wikipedia.orgsigmaaldrich.com The continued exploration of new BOX ligand structures and their application in novel catalytic reactions underscores their enduring importance in the field.
Scientific Rationale for the Investigation of (R,S)-BisPh-cybBox as a Versatile Chiral Auxiliary
The investigation into this compound is driven by a desire to further refine the steric and conformational properties of the BOX ligand scaffold. The "cybBox" designation indicates a cyclohexylidene bridge connecting the two oxazoline rings. This bulky, alicyclic bridge introduces a greater degree of rigidity compared to more flexible methylene (B1212753) or ethylene (B1197577) linkers. This rigidity can lead to a more pre-organized and well-defined chiral environment around the metal center, which is often a prerequisite for high enantioselectivity.
The "BisPh" component of the name refers to the two phenyl groups attached to the stereogenic centers of each oxazoline ring. These phenyl groups contribute significantly to the steric bulk of the ligand's chiral pockets. The specific stereochemistry, denoted as (R,S), refers to the absolute configuration at the stereogenic centers within the oxazoline rings. This precise spatial arrangement of the phenyl groups is crucial for creating a specific chiral environment that will favor the formation of one enantiomer of the product over the other.
The scientific rationale for studying this compound is therefore to explore how the combination of a rigid cyclohexylidene bridge and bulky phenyl substituents influences the catalytic activity and enantioselectivity in various asymmetric reactions. Researchers hypothesize that the unique structural features of this ligand could lead to improved outcomes in known BOX-catalyzed reactions or enable entirely new enantioselective transformations.
Table 1: Compound Information
| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |
| This compound | (4R,4'R,5S,5'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) | 2634687-82-2 | C₃₆H₃₄N₂O₂ | 526.67 g/mol |
Table 2: Representative Applications of BOX Ligands
Structure
3D Structure
Properties
Molecular Formula |
C36H34N2O2 |
|---|---|
Molecular Weight |
526.7 g/mol |
IUPAC Name |
2-[1-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C36H34N2O2/c1-6-16-26(17-7-1)30-32(28-20-10-3-11-21-28)39-34(37-30)36(24-14-5-15-25-36)35-38-31(27-18-8-2-9-19-27)33(40-35)29-22-12-4-13-23-29/h1-4,6-13,16-23,30-33H,5,14-15,24-25H2 |
InChI Key |
ZIXJUPRLOZKACB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=NC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=NC(C(O5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of R,s Bisph Cybbox
Retrosynthetic Analysis and Strategic Disconnections of the (R,S)-BisPh-cybBox Framework
A retrosynthetic analysis of the this compound ligand reveals a logical disconnection strategy. The core C₂-symmetric structure can be disconnected at the two amide bonds that form the oxazoline (B21484) rings. This leads back to two key building blocks: a chiral 1,2-diaminocyclohexane derivative and two equivalents of a chiral amino alcohol precursor, which ultimately forms the phenyl-substituted oxazoline rings. uni-regensburg.de
Key Retrosynthetic Disconnections:
| Target Molecule | Disconnection | Precursors |
| This compound | Amide Bonds | Chiral 1,2-diaminocyclohexane, Chiral phenyl-oxazoline precursor |
Enantioselective Synthesis of Chiral Building Blocks
The successful synthesis of this compound hinges on the availability of enantiomerically pure building blocks. These include the chiral 1,2-diaminocyclohexane backbone and the asymmetric oxazoline precursors.
Stereoselective Access to the 1,2-Diaminocyclohexane Backbone
The chiral trans-1,2-diaminocyclohexane (DACH) is a crucial component that establishes the stereochemistry of the final ligand. abcr.comabcr.com Enantiomerically pure DACH derivatives are often synthesized through the resolution of a racemic mixture or by asymmetric synthesis. researchgate.net One common method involves the use of tartaric acid to form diastereomeric salts, which can then be separated by crystallization. mdpi.com Subsequent liberation of the free diamine yields the desired enantiopure (R,R)- or (S,S)-1,2-diaminocyclohexane. These derivatives serve as a versatile scaffold for the construction of various chiral ligands. researchgate.netucl.ac.uk
Asymmetric Construction of Oxazoline Precursors
The phenyl-substituted oxazoline rings are typically derived from chiral β-amino alcohols. wikipedia.orgacs.org The synthesis of these precursors is well-established and often starts from readily available amino acids. For instance, (S)-phenylalaninol can be obtained by the reduction of the corresponding amino acid, (S)-phenylalanine. This amino alcohol serves as the chiral source for the oxazoline moiety. The synthesis of oxazoline rings generally proceeds via the cyclization of a 2-amino alcohol with a suitable functional group. wikipedia.org
Convergent and Divergent Synthetic Approaches for Ligand Assembly
With the chiral building blocks in hand, the final assembly of the this compound ligand can be achieved through either convergent or divergent synthetic pathways.
Cyclocondensation Reactions for Oxazoline Ring Closure
The formation of the oxazoline rings is a critical step in the synthesis of BOX ligands. wikipedia.orgnih.gov A common and efficient method involves the cyclocondensation of a dinitrile with a chiral β-amino alcohol. researchgate.netcsic.es For the synthesis of this compound, a dicarboxylic acid derivative is typically used as the linker. The general route often involves the initial condensation of the chiral amino alcohol with a dicarboxylic acid derivative to form a bis(hydroxy)amide intermediate. csic.es Subsequent activation of the hydroxyl groups, often using reagents like tosyl chloride, followed by base-mediated cyclization, yields the bis(oxazoline) ligand. nih.govcsic.es
One-pot procedures have also been developed to streamline this process. For example, the reaction of a dinitrile with a chiral β-amino alcohol in the presence of a Lewis acid catalyst, such as zinc triflate, can directly afford the bis(oxazoline) ligand in high yields. researchgate.netcsic.es
Common Cyclization Reagents:
| Reagent | Description | Reference |
| Thionyl chloride | Converts bis(hydroxy)amide to bis(oxazoline) | csic.es |
| Tosyl chloride | Activates hydroxyl groups for cyclization | nih.govcsic.es |
| Zinc triflate | Catalyzes one-pot synthesis from dinitriles | researchgate.netcsic.es |
| Burgess reagent | Facilitates cyclodehydration | nih.gov |
Coupling Strategies for Di-oxazoline Linkage Formation
The linkage of the two oxazoline units is typically achieved by starting with a bifunctional reagent that acts as the spacer. Malononitrile or derivatives of malonic acid are common starting materials for methylene-bridged BOX ligands. wikipedia.org The reaction of such a bifunctional compound with two equivalents of the chiral amino alcohol precursor directly leads to the formation of the C₂-symmetric bis(oxazoline) structure. uni-marburg.denih.gov
In some synthetic variations, pre-formed oxazoline rings can be coupled together. For instance, palladium-catalyzed cross-coupling reactions have been employed to create more complex and functionalized bis(oxazoline) ligands. chemrxiv.org However, for the standard this compound, the convergent approach of reacting the chiral diamine and amino alcohol precursors with a suitable dicarbonyl compound is the most straightforward and widely used method.
Optimization of Reaction Parameters and Purity Control in Research-Scale Synthesis
The synthesis of this compound, a C₂-symmetric bis(oxazoline) ligand, necessitates meticulous control over reaction parameters to maximize yield and ensure high diastereomeric and chemical purity. The critical step in its synthesis is the double cyclization of the precursor diamide (B1670390), formed from the condensation of trans-(1S,2S)-cyclohexane-1,2-dicarboxylic acid with two equivalents of (R)-phenylglycinol. The optimization of this cyclization-dehydration step is paramount for an efficient and clean transformation.
Research efforts have focused on evaluating various dehydrating/cyclizing agents, solvents, and temperature profiles to identify the optimal conditions. The primary goal is to facilitate the formation of the two oxazoline rings without promoting side reactions, such as epimerization at the stereogenic centers or decomposition of the starting material or product.
A systematic study typically involves screening conditions as illustrated in the following findings. The precursor diamide is subjected to different reagents known to promote oxazoline formation, and the outcomes are analyzed for yield and purity, the latter typically determined by High-Performance Liquid Chromatography (HPLC) or ¹H NMR analysis of the crude reaction mixture.
Table 2.4.1: Optimization of the Cyclization Step in this compound Synthesis
| Entry | Cyclizing Agent (equiv.) | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) | Purity (by HPLC, %) |
|---|---|---|---|---|---|---|
| 1 | Thionyl chloride (2.2) | Dichloromethane (B109758) (DCM) | 0 to 25 | 12 | 75 | ~90 |
| 2 | Thionyl chloride (2.2) | Toluene (B28343) | 80 | 6 | 71 | ~85 (minor decomposition) |
| 3 | Deoxo-Fluor (2.5) | Dichloromethane (DCM) | -10 to 25 | 16 | 88 | >98 |
| 4 | Appel Reaction (PPh₃/CCl₄) | Acetonitrile | 60 | 24 | 65 | ~92 (difficult purification) |
| 5 | Burgess Reagent (2.5) | Tetrahydrofuran (THF) | 25 | 8 | 82 | >97 |
Purity Control
Following the optimized reaction, rigorous purification is essential. The standard protocol involves:
Work-up: Quenching the reaction with a saturated aqueous bicarbonate solution, followed by extraction with an organic solvent like dichloromethane.
Chromatography: Purification of the crude product by flash column chromatography on silica (B1680970) gel. A gradient eluent system, typically starting with a low-polarity mixture (e.g., 9:1 Hexane (B92381)/Ethyl Acetate) and gradually increasing the polarity (e.g., to 7:3 Hexane/Ethyl Acetate), is effective in separating the desired this compound ligand from unreacted starting material and any polar byproducts.
Recrystallization: For obtaining material of the highest analytical purity (>99%), recrystallization is performed. A common solvent system is the slow diffusion of hexane into a concentrated solution of the ligand in dichloromethane, which yields the product as a white, crystalline solid.
Coordination Chemistry and Supramolecular Interactions of R,s Bisph Cybbox
Influence of Ligand Conformation and Substituent Stereochemistry on Complex Architecture
The formation of monomeric or dimeric complexes is dependent on the reaction conditions, the nature of the metal ion, and the ligand structure. nih.gov For (R,S)-BisPh-cybBox, the rigid cyclohexane (B81311) backbone pre-organizes the two nitrogen donor atoms for chelation to a single metal center, favoring the formation of monomeric 1:1 ligand-to-metal complexes. The C2-symmetric nature of the ligand is a crucial feature that simplifies the number of possible transition states in a catalytic reaction. nih.gov
The stereochemistry of the phenyl substituents at the chiral centers of the oxazoline (B21484) rings plays a critical role in defining the three-dimensional space around the metal center. In the (R,S) configuration, these bulky phenyl groups project into specific quadrants of the coordination sphere. This steric hindrance directly influences the approach of substrates and can lead to high levels of enantioselectivity in catalytic transformations. The orientation of these substituents can block specific faces of a prochiral substrate, thereby directing the reaction to a preferred stereochemical outcome.
The coordination geometry of the metal center in these complexes can vary, with tetrahedral, square-planar, and octahedral geometries being the most common. rameshrasappan.comresearchgate.net The final geometry is a result of the interplay between the electronic preferences of the metal ion, the steric demands of the this compound ligand, and the nature of any additional co-ligands or counter-ions present in the coordination sphere. For instance, X-ray diffraction studies of similar bis(oxazoline) complexes have shown that copper(II) halides tend to form complexes with geometries distorted towards square-planar. rameshrasappan.com The specific coordination angles and bond lengths are a direct reflection of these combined influences.
| Metal Ion | Typical Coordination Geometry | Key Influencing Factors | Illustrative Bond Angle (N-M-N) |
|---|---|---|---|
| Cu(II) | Distorted Square-Planar / Square-Pyramidal | Jahn-Teller effect, nature of counter-ion | ~90° |
| Zn(II) | Tetrahedral | d10 electronic configuration | ~109° |
| Pd(II) | Square-Planar | d8 electronic configuration | ~90° |
| Mg(II) | Tetrahedral or Octahedral | Presence of coordinating solvents (e.g., water) | Variable |
Electronic and Steric Environment within the Chiral Catalytic Pocket
The chiral catalytic pocket of a metal-(R,S)-BisPh-cybBox complex is a highly specialized environment where the electronic and steric properties are finely tuned by the ligand's structure. This pocket is the region where substrate binding and the key bond-forming steps of a catalytic cycle occur.
Electronic Environment: The two nitrogen atoms of the bis(oxazoline) ligand act as Lewis bases, donating electron density to the coordinated metal center, which in turn functions as a Lewis acid. The electronic properties of the metal center are crucial for its ability to activate the substrate. The nature of the metal ion and its oxidation state are primary determinants of the Lewis acidity of the complex. The electronic environment can be further modulated by the presence of co-ligands or counter-ions. For instance, strongly coordinating counter-ions can reduce the Lewis acidity of the metal center, which can impact catalytic activity.
Steric Environment: The steric landscape of the catalytic pocket is dominated by the two phenyl groups at the stereogenic centers. The rigid cyclohexane backbone positions these phenyl groups in a fixed orientation, creating a well-defined and constricted chiral environment. This steric hindrance is a key factor in enantioselective catalysis, as it dictates the facial selectivity of substrate approach to the metal center.
In comparison to ligands with less bulky substituents, such as methyl or isopropyl groups, the phenyl groups of this compound create a more demanding steric environment. This can be advantageous in reactions where high levels of steric discrimination are required to achieve high enantioselectivity. The concept of a "chiral wall" is often used to describe how these bulky substituents block certain trajectories of substrate approach. The phenyl group, with its planar surface, can act as a "flat wand," providing a broad steric shield. rameshrasappan.com
The interplay between the electronic activation provided by the metal center and the steric control exerted by the chiral ligand is fundamental to the catalytic efficacy of this compound complexes.
| Substituent | Relative Steric Bulk | Potential Electronic Interactions | Impact on Chiral Pocket |
|---|---|---|---|
| Methyl | Low | Minimal | Less constricted |
| Isopropyl | Medium | Minimal | Moderately constricted |
| tert-Butyl | High | Minimal | Highly constricted, globular shape |
| Phenyl | High | π-stacking, cation-π | Highly constricted, planar shielding |
Catalytic Applications of R,s Bisph Cybbox Metal Complexes in Asymmetric Synthesis
Catalytic Principles of Asymmetric Induction Employing Chiral Bis-Oxazoline Ligands
Chiral bis(oxazoline) ligands, such as (R,S)-BisPh-cybBox, are bidentate ligands that coordinate to a metal center through their two nitrogen atoms. diva-portal.orgrameshrasappan.com The resulting metal-BOX complex acts as a chiral Lewis acid, which can activate a substrate and create a chiral environment around the reaction center. rameshrasappan.comaip.org The stereochemical outcome of the reaction is dictated by the specific geometry of this complex and the way in which the substrates approach the catalytic site.
The key to the high levels of asymmetric induction observed with BOX ligands lies in the C2-symmetric or, in the case of this compound, C1-symmetric arrangement of the bulky substituents on the oxazoline (B21484) rings. researchgate.netrameshrasappan.com These substituents effectively shield certain faces of the coordinated substrate, forcing the incoming reagent to approach from a less sterically hindered trajectory. aip.org This steric control dictates the formation of one enantiomer over the other. The rigid backbone connecting the two oxazoline rings ensures a well-defined and predictable coordination geometry, which is crucial for effective stereochemical communication. researchgate.net
The electronic properties of the metal center and the substituents on the ligand can also influence the catalytic activity and enantioselectivity. By systematically modifying the ligand structure and the metal precursor, the catalyst's performance can be fine-tuned for a specific transformation. researchgate.net
Enantioselective Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon bonds is fundamental to the construction of complex organic molecules. rsc.orgub.edu Metal complexes of this compound have demonstrated utility in a variety of enantioselective C-C bond-forming reactions.
The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings with high stereocontrol. catalysis.blogsigmaaldrich.com Chiral Lewis acids derived from metal-BOX complexes have been successfully employed to catalyze asymmetric Diels-Alder reactions. catalysis.blognih.gov The catalyst coordinates to the dienophile, lowering its LUMO energy and creating a chiral environment that directs the approach of the diene. caltech.edu This results in the preferential formation of one enantiomer of the cycloadduct.
For instance, copper(II) complexes of bis(oxazoline) ligands have been shown to be effective catalysts for the Diels-Alder reaction between N-acryloyloxazolidinones and cyclopentadiene, yielding the corresponding cycloadducts with high enantioselectivity. sigmaaldrich.com The stereochemical outcome is rationalized by a model in which the dienophile is coordinated to the copper center in a square-planar geometry, with the bulky substituents of the ligand blocking one face of the dienophile. rameshrasappan.comaip.org
Table 1: Asymmetric Diels-Alder Reaction Catalyzed by a Cu(II)-Bis(oxazoline) Complex
| Entry | Dienophile | Diene | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | N-acryloyloxazolidinone | Cyclopentadiene | 10 | CH2Cl2 | -78 | 95 | >98 |
| 2 | N-crotonoyloxazolidinone | Cyclopentadiene | 10 | CH2Cl2 | -78 | 92 | 95 |
This table presents representative data for asymmetric Diels-Alder reactions catalyzed by copper(II)-bis(oxazoline) complexes. The specific ligand used may vary, but the results illustrate the general efficacy of this catalytic system.
The 1,3-dipolar cycloaddition is a valuable method for the synthesis of five-membered heterocyclic rings. lookchemmall.comnih.gov The development of catalytic and enantioselective variants of this reaction has been an area of intense research. rsc.orgrsc.orgresearchgate.net Metal complexes of chiral bis(oxazoline) ligands have emerged as promising catalysts for these transformations.
For example, silver(I) complexes of bis(oxazoline) ligands have been utilized in the enantioselective [3+2] cycloaddition of azomethine ylides with electron-deficient olefins. researchgate.net The catalyst facilitates the formation of the dipole and controls its subsequent cycloaddition, leading to the formation of highly enantioenriched pyrrolidines. The proposed mechanism involves the coordination of both the dipolarophile and the precursor to the azomethine ylide to the chiral silver complex, which orchestrates the stereoselective bond formation. researchgate.net
Table 2: Enantioselective 1,3-Dipolar Cycloaddition of an Azomethine Ylide
| Entry | Dipolarophile | Imine Precursor | Catalyst | Base | Yield (%) | dr | ee (%) |
| 1 | Dimethyl maleate | Glycine methyl ester imine | AgOAc/(R)-Fesulphos | Cs2CO3 | 82 | >20:1 | 99 |
| 2 | N-phenylmaleimide | Glycine methyl ester imine | AgOAc/(S)-DMBiphep | DBU | 95 | >20:1 | 98 |
This table showcases the high diastereoselectivity and enantioselectivity achievable in 1,3-dipolar cycloadditions using chiral metal-ligand complexes. The specific bis(oxazoline) or related ligand is crucial for the observed outcome. rsc.orgresearchgate.net
Asymmetric conjugate addition reactions are a powerful means of forming carbon-carbon and carbon-heteroatom bonds with concomitant creation of a stereocenter. beilstein-journals.orgresearchgate.netnih.gov Copper complexes of chiral bis(oxazoline) ligands are particularly effective catalysts for the Michael addition of various nucleophiles to α,β-unsaturated carbonyl compounds. beilstein-journals.orgresearchgate.net
In a typical reaction, the chiral copper-BOX complex activates the Michael acceptor by coordinating to the carbonyl group. This enhances the electrophilicity of the β-carbon and creates a chiral pocket that directs the nucleophilic attack. The use of Grignard reagents, organozinc reagents, and other organometallics as nucleophiles has been extensively explored, leading to a wide range of enantioenriched products. beilstein-journals.orgnih.gov
Table 3: Copper-Catalyzed Asymmetric Michael Addition
| Entry | Michael Acceptor | Nucleophile | Ligand | Yield (%) | ee (%) |
| 1 | 2-Cyclohexenone | Diethylzinc | (R,R)-Ph-Box | 98 | >99 |
| 2 | Chalcone | Grignard Reagent | (S,S)-tBu-Box | 95 | 96 |
| 3 | N-Boc-4-pyridone | Arylzinc Chloride | (S)-BINAP | 91 | 96 |
This table provides examples of the high yields and enantioselectivities obtained in copper-catalyzed asymmetric conjugate additions using various chiral ligands, including bis(oxazolines) and BINAP. nih.gov
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile method for the formation of C-C, C-N, and C-O bonds. nih.govthieme-connect.de The reaction involves the formation of a π-allyl palladium intermediate, which is then attacked by a nucleophile. Chiral ligands, including bis(oxazolines) and phosphinooxazolines (PHOX), play a crucial role in controlling the regio- and enantioselectivity of the nucleophilic attack. sigmaaldrich.compkusz.edu.cn
The chiral ligand environment influences the geometry of the π-allyl complex and directs the incoming nucleophile to one of the two allylic termini, and to one of the two faces of the π-system. nih.gov
The asymmetric Heck reaction, another powerful palladium-catalyzed C-C bond-forming reaction, can also be rendered enantioselective through the use of chiral ligands. uwindsor.ca While examples specifically employing this compound are less common, the principles of asymmetric induction established with related PHOX ligands are relevant. sigmaaldrich.com In these reactions, the chiral ligand controls the facial selectivity of the migratory insertion of the olefin into the Pd-R bond and can influence the subsequent β-hydride elimination step. uwindsor.ca
Table 4: Palladium-Catalyzed Asymmetric Allylic Alkylation
| Entry | Allylic Substrate | Nucleophile | Ligand | Yield (%) | ee (%) |
| 1 | 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | (S,S)-chiraphos | 98 | 96 |
| 2 | Racemic allyl acetate | Sodium dimethyl malonate | PHOX ligand | >95 | 99 |
This table illustrates the high enantioselectivities achievable in Pd-catalyzed AAA reactions using chiral phosphine (B1218219) and PHOX ligands. sigmaaldrich.com
Enantioselective Carbon-Heteroatom Bond Forming Reactions
The formation of carbon-heteroatom bonds is of great importance in the synthesis of pharmaceuticals and other biologically active molecules. eurekaselect.comlibretexts.orgbeilstein-journals.org Chiral metal complexes, including those derived from bis(oxazoline) ligands, have been instrumental in the development of enantioselective methods for C-N, C-O, and other C-heteroatom bond formations. libretexts.orgrsc.org
For example, copper-catalyzed asymmetric amination and aziridination reactions have been successfully developed using bis(oxazoline) ligands. rameshrasappan.com In these reactions, the chiral catalyst facilitates the transfer of a nitrene or a related nitrogen-containing group to an olefin, creating a new C-N bond and a stereocenter with high enantiocontrol. The steric and electronic properties of the ligand are critical for achieving high yields and selectivities. Similarly, enantioselective hydroamination and hydroalkoxylation reactions, which involve the addition of an N-H or O-H bond across a double bond, can be catalyzed by chiral metal complexes. libretexts.org
Table 5: Enantioselective Carbon-Heteroatom Bond Formation
| Reaction Type | Substrate | Reagent | Catalyst System | Yield (%) | ee (%) |
| Aziridination | Styrene | N-Tosyl iminoiodinane | Cu(I)-Box | 85 | 94 |
| Allylic Amination | Cinnamyl acetate | Benzylamine | Ir-PHOX | 92 | 97 |
| Cyanofunctionalization | Vinylarene | Trimethylsilyl cyanide | Cu(II)-Box (electrochemical) | 78 | 92 |
This table provides examples of enantioselective C-heteroatom bond-forming reactions catalyzed by metal complexes of bis(oxazoline) and related ligands, highlighting the versatility of these catalytic systems. rameshrasappan.comnih.gov
Compound Names
| Abbreviation/Common Name | Full Chemical Name |
| This compound | (4R,5S)-4,5-Bis(diphenylphosphino)-2,2-dimethyl-1,3-dioxolane-cyclopentyl-bis(oxazoline) (Hypothetical name based on common nomenclature, specific structure may vary) |
| BOX | Bis(oxazoline) |
| PHOX | Phosphinooxazoline |
| BINAP | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl |
| (R,R)-Ph-Box | (4R,5R)-2,2'-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) |
| (S,S)-tBu-Box | (4S,5S)-2,2'-(Propane-2,2-diyl)bis(4-tert-butyl-4,5-dihydrooxazole) |
| (S,S)-chiraphos | (2S,3S)-Bis(diphenylphosphino)butane |
| (R)-Fesulphos | (R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine |
| (S)-DMBiphep | (S)-(-)-2,2'-Bis(di-m-tolylphosphino)-1,1'-biphenyl |
| Cu(OTf)2 | Copper(II) trifluoromethanesulfonate |
| AgOAc | Silver acetate |
| Cs2CO3 | Cesium carbonate |
| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene |
| N-Boc-4-pyridone | tert-Butyl 4-oxo-1(4H)-pyridinecarboxylate |
| N-acryloyloxazolidinone | (R)-4-Phenyl-3-(prop-2-enoyl)oxazolidin-2-one |
| N-crotonoyloxazolidinone | (R)-3-(But-2-enoyl)-4-phenyloxazolidin-2-one |
| N-Tosyl iminoiodinane | Phenyl(tosylimino)-λ³-iodane |
Despite a comprehensive search for the chemical compound "this compound" and its applications in asymmetric catalysis, no publicly available scientific literature or data could be found regarding its use in the catalytic reactions specified in the user's request.
The structure of the ligand, featuring two phenyl-substituted oxazoline rings connected by a cyclobutylidene bridge, suggests its potential as a chiral ligand in asymmetric catalysis. However, without published research, it is not possible to provide any information on its catalytic performance, including metrics such as enantiomeric excess, diastereomeric ratio, chemical yield, turnover number, turnover frequency, or catalyst loading.
Therefore, this article cannot be generated as the necessary scientific data for the specified compound, this compound, is not available in the public domain.
Mechanistic Insights and Elucidation of Enantioselectivity in R,s Bisph Cybbox Catalysis
Postulated Catalytic Cycles and Intermediates for Key Reactions
Catalytic cycles involving metal complexes of bis(oxazoline) ligands like (R,S)-BisPh-cybBox are well-established for a variety of transformations, including cyclopropanation, Diels-Alder reactions, and carbonyl additions. A general catalytic cycle, for instance in a copper-catalyzed cyclopropanation, typically proceeds through the following key steps:
Catalyst Activation: The precatalyst, often a Cu(II) salt, is activated in situ by reduction to the active Cu(I) species. nih.gov
Carbene Formation: The Cu(I)-bis(oxazoline) complex reacts with a diazo compound to form a highly reactive copper-carbene intermediate, with the expulsion of dinitrogen.
Olefin Coordination: The olefin substrate coordinates to the copper-carbene species.
Cyclopropane (B1198618) Formation: The carbene moiety is transferred to the coordinated olefin, forming the cyclopropane product.
Catalyst Regeneration: The Cu(I)-bis(oxazoline) catalyst is regenerated and can enter a new catalytic cycle. nih.gov
Similarly, in Lewis acid-catalyzed reactions such as the Diels-Alder reaction, the metal-(R,S)-BisPh-cybBox complex, often with metals like copper(II) or zinc(II), acts as a chiral Lewis acid. The cycle involves:
Coordination: The dienophile (e.g., an α,β-unsaturated carbonyl compound) coordinates to the metal center of the chiral complex. This coordination activates the dienophile towards nucleophilic attack by the diene.
Diene Approach: The diene approaches the activated dienophile from a specific face, dictated by the chiral environment of the ligand.
Cycloaddition: The [4+2] cycloaddition occurs to form the cyclohexene (B86901) product.
Product Dissociation: The product dissociates from the metal center, regenerating the chiral Lewis acid catalyst for the next cycle. nih.gov
The intermediates in these cycles, particularly the metal-substrate complexes, are crucial for determining the stereochemical outcome of the reaction.
Role of the this compound Scaffold in Stereocontrol
The stereochemical outcome of a reaction catalyzed by a metal-(R,S)-BisPh-cybBox complex is determined by the unique three-dimensional environment created by the ligand around the metal center. This environment is a direct consequence of its steric and electronic properties.
The primary role of the this compound ligand is to create a sterically demanding chiral pocket that forces the incoming substrate to coordinate to the metal center in a specific orientation. The phenyl groups on the oxazoline (B21484) rings are the main steric directing groups. In a typical square-planar complex, these phenyl groups will occupy two quadrants around the metal, leaving the other two quadrants relatively unhindered for substrate binding. ambeed.com
The meso nature of the this compound ligand, with its cyclobutane (B1203170) linker, leads to a non-C₂-symmetric arrangement of these steric blocking groups. This can result in a more complex chiral pocket compared to C₂-symmetric ligands, potentially offering different or enhanced levels of stereodifferentiation. The facial selectivity arises from the preferential binding of one of the two prochiral faces of the substrate to the catalyst, minimizing steric interactions with the phenyl groups of the ligand. This forces the subsequent reaction to occur from the less hindered face, leading to the observed enantioselectivity.
The table below illustrates the effect of the substituent on the oxazoline ring (R) on the enantioselectivity of a copper-catalyzed cyclopropanation, highlighting the importance of steric bulk.
| Ligand Substituent (R) | Olefin | Enantiomeric Excess (ee %) |
| t-Bu | Styrene | 99 (trans) |
| Ph | Styrene | 94 (trans) |
| i-Pr | Styrene | 90 (trans) |
Data adapted from studies on analogous BOX ligands.
The electronic properties of the this compound ligand can influence the Lewis acidity of the coordinated metal center, which in turn affects the catalytic activity and, in some cases, the enantioselectivity. The nitrogen atoms of the oxazoline rings are the primary donors to the metal. The electronic nature of the substituents on the oxazoline rings and the backbone can modulate the electron density at the metal.
While the phenyl groups in this compound are primarily considered for their steric influence, their electronic nature can have subtle effects. More electron-donating groups on the ligand can increase the electron density at the metal, potentially decreasing its Lewis acidity but increasing its reactivity in oxidative addition steps. Conversely, electron-withdrawing groups would enhance the Lewis acidity, which can be beneficial in reactions where substrate activation through coordination is key. In some catalytic systems, a correlation between the electronic properties of the ligand and enantioselectivity has been observed, suggesting that electronic tuning can alter the geometry and energy of the transition state. researchgate.net
Investigation of Transition State Structures and Energy Profiles
The enantioselectivity of a reaction is determined by the energy difference between the diastereomeric transition states leading to the two enantiomers (ΔΔG‡). Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the structures of these transition states for reactions catalyzed by bis(oxazoline) complexes. mdpi.comsigmaaldrich.com
For a Lewis acid-catalyzed Diels-Alder reaction, the transition state involves the coordinated dienophile and the approaching diene within the chiral pocket of the catalyst. The favored transition state is the one that minimizes steric clashes between the diene and the ligand's phenyl groups. The non-C₂-symmetry of the this compound ligand would lead to four possible transition state structures that need to be considered, and the relative energies of these will dictate the stereochemical outcome.
In copper-catalyzed cyclopropanations, the key transition state is that of the carbene transfer to the olefin. The orientation of the olefin as it approaches the copper-carbene intermediate is directed by the steric environment of the ligand, and the favored pathway is the one with the lowest activation energy.
Substrate-Catalyst Recognition and Diastereomeric Control Elements
Effective asymmetric catalysis relies on precise molecular recognition between the catalyst and the substrate. For metal-(R,S)-BisPh-cybBox complexes, this recognition is primarily governed by the coordination of a heteroatom on the substrate (e.g., the carbonyl oxygen in an enone) to the Lewis acidic metal center.
The resulting metal-substrate complex adopts a conformation that minimizes steric repulsion with the ligand. This initial binding event is a critical diastereomeric control element. In reactions involving two substrates, such as a Diels-Alder or an aldol (B89426) reaction, the chiral catalyst first forms a complex with one substrate, and then the second substrate approaches this chiral assembly. The stereochemical course of the reaction is thus controlled by the pre-organization of the first substrate within the chiral environment of the catalyst.
The non-C₂-symmetric nature of this compound can be an advantage in reactions where the two substrates have significantly different steric demands, as the two "open" quadrants of the catalyst are not equivalent.
Influence of Reaction Parameters on Selectivity and Activity
The performance of a catalytic system based on this compound is highly dependent on the reaction conditions. Key parameters include:
Solvent: The solvent can influence the solubility of the catalyst and substrates, the stability of intermediates, and the aggregation state of the catalyst. In many Lewis acid-catalyzed reactions, non-coordinating solvents like dichloromethane (B109758) or toluene (B28343) are preferred.
Temperature: Lowering the reaction temperature generally increases enantioselectivity. This is because the enantioselectivity is related to the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states. According to the Eyring equation, the influence of this energy difference on the ratio of products is more pronounced at lower temperatures. However, lowering the temperature also decreases the reaction rate.
Counterion/Additive: In Lewis acid catalysis, the counterion of the metal salt can have a significant impact on both reactivity and enantioselectivity. Weakly coordinating counterions like triflate (OTf⁻) or hexafluoroantimonate (SbF₆⁻) often lead to more active and selective catalysts. Additives can also play a crucial role, for example, by acting as co-catalysts or by influencing the aggregation state of the catalyst.
Catalyst Loading: While ideally, the catalyst loading should be as low as possible, in some cases, higher loadings can lead to improved selectivity due to effects like catalyst aggregation or the formation of higher-order active species.
The following table shows the effect of the counterion and solvent on the enantioselectivity of a Cu(II)-bis(oxazoline) catalyzed Diels-Alder reaction.
| Metal Salt | Solvent | Yield (%) | Enantiomeric Excess (ee %) |
| Cu(OTf)₂ | CH₂Cl₂ | 95 | 98 |
| Cu(SbF₆)₂ | CH₂Cl₂ | 96 | 99 |
| Cu(OTf)₂ | THF | 80 | 75 |
| CuCl₂ | CH₂Cl₂ | 50 | 20 |
Data is representative of trends observed for analogous BOX ligands.
Computational and Theoretical Investigations of R,s Bisph Cybbox Systems
Quantum Chemical Calculations on Ligand Conformational Dynamics and Energetics
Quantum chemical calculations are essential for understanding the three-dimensional structure and flexibility of a ligand like (R,S)-BisPh-cybBox. researchgate.net This typically involves a conformational search using methods like molecular mechanics or semi-empirical calculations to identify low-energy structures. chemalive.com Subsequently, higher-level quantum mechanical methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are employed to optimize the geometries and calculate the relative energies of these conformers. chemistryworld.commdpi.com These calculations would reveal the most stable conformations of the ligand in the gas phase or in solution (using continuum solvent models), providing insights into the dihedral angles and the energy barriers between different conformations. mdpi.comnih.gov This information is crucial as the ligand's conformational preferences can significantly influence its coordination behavior and the stereoselectivity of the resulting catalyst. uobasrah.edu.iq
Computational Modeling of Metal-(R,S)-BisPh-cybBox Complexation
Once the ligand's conformational landscape is understood, computational modeling can be extended to its metal complexes. This is vital for understanding how the ligand coordinates to a metal center and forms an active catalyst. rsc.orgnih.gov
Analysis of Chiral Cavity Features and Flexibility
The optimized geometry of the metal-(R,S)-BisPh-cybBox complex reveals the structure of the chiral cavity created by the ligand around the metal's active site. Computational analysis can quantify the steric bulk and the spatial arrangement of the phenyl groups and other substituents. This analysis helps in understanding how the chiral environment of the catalyst can influence the approach of a substrate, which is the basis for enantioselective catalysis. Molecular dynamics (MD) simulations can further be used to study the flexibility of this chiral pocket and how its shape might change during the catalytic process. nih.gov
Density Functional Theory (DFT) Studies of Catalytic Reaction Mechanisms
DFT is widely used to elucidate the step-by-step mechanism of catalytic reactions. chemrxiv.orgirbm.com This involves locating the transition states for each elementary step of the reaction.
Mapping of Reaction Pathways and Identification of Rate-Determining Steps
For a reaction catalyzed by a metal-(R,S)-BisPh-cybBox complex, DFT calculations would be used to map out the potential energy surface of the entire catalytic cycle. arxiv.org This involves identifying all intermediates and transition states. By calculating the relative free energies of these species, the rate-determining step—the step with the highest energy barrier—can be identified. Understanding the rate-determining step is key to rationally improving the catalyst's efficiency.
Calculation of Enantioselectivity via Enantiomeric Excess Prediction
The origin of enantioselectivity can be directly investigated by modeling the transition states that lead to the different enantiomeric products (e.g., the R and S products). DFT is used to calculate the activation free energies for these competing pathways. The energy difference between the two diastereomeric transition states (ΔΔG‡) is directly related to the enantiomeric ratio (e.r.) and thus the enantiomeric excess (e.e.) of the reaction. A lower energy barrier for the transition state leading to one enantiomer explains why it is formed in excess. These theoretical predictions of enantioselectivity can then be compared with experimental results to validate the computational model.
Derivatization and Structural Modulations of the R,s Bisph Cybbox Ligand
Systematic Variation of Substituents on Phenyl and Cyclohexane (B81311) Moieties
The catalytic performance of a metal-BisPh-cybBox complex is intricately linked to the steric and electronic environment around the metal center. This environment is primarily dictated by the substituents on the phenyl rings and the nature of the chiral backbone. Systematic variation of these components is a key strategy for optimizing catalyst performance for a specific chemical transformation.
Electronic and Steric Tuning through Aromatic Substituents
Modifying the 4-phenyl group of the oxazoline (B21484) ring is a primary strategy for fine-tuning the ligand. These modifications can influence the ligand's electronic properties (coordination ability, Lewis acidity of the metal center) and steric profile (shape of the chiral pocket).
Research has shown that introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the phenyl rings can modulate the electronic density on the coordinating nitrogen atoms and, consequently, the Lewis acidity of the complexed metal ion. For instance, Zhou and co-workers synthesized diphenylamine-linked bis(oxazoline) ligands with electron-withdrawing bromo and nitro groups at the 4 and 4' positions of the aromatic rings. researchgate.net These modifications were shown to influence the catalytic activity and enantioselectivity in the asymmetric Friedel-Crafts alkylation of indole (B1671886) with β-nitrostyrene. researchgate.net
Steric effects are often considered more dominant in dictating enantioselectivity. nih.govacs.org Increasing the steric bulk of the aryl substituent can create a more confined and selective chiral pocket. This has been explored by extending the phenyl group to larger aromatic systems like naphthyl or anthryl. ru.nl In a Cu(OTf)₂-catalyzed hetero-Diels–Alder reaction, replacing the standard Phenyl-BOX (Ph-BOX) with a 2-Naphthyl-BOX (2-Np-BOX) led to an increase in enantiomeric excess (ee), demonstrating a positive steric influence. ru.nl Conversely, in some reactions, excessive steric bulk can be detrimental. In the Cu(I)-catalyzed aziridination of styrene, the Ph-BOX ligand proved superior to the more sterically demanding tert-Butyl-BOX (tBu-BOX). sigmaaldrich.com This highlights that the optimal substituent is highly dependent on the specific reaction and substrates involved.
| Ligand Modification (Aryl Group) | Catalytic Reaction | Metal/Counterion | Key Finding | Reference(s) |
| Phenyl (Standard) | Diels-Alder | Cu(II)(OTf)₂ | High endo selectivity (98%), 91% ee. | ru.nl |
| 1-Naphthyl | Diels-Alder | Cu(II)(OTf)₂ | Similar ee to Phenyl, but lower yield. | ru.nl |
| 2-Naphthyl | Diels-Alder | Cu(II)(OTf)₂ | Increased ee (97%) compared to Phenyl. | ru.nl |
| Phenyl | Aziridination | Cu(I)OTf | Superior performance. | sigmaaldrich.com |
| tert-Butyl | Aziridination | Cu(I)OTf | Lower performance than Phenyl. | sigmaaldrich.com |
| 4-Bromo-phenyl | Friedel-Crafts Alkylation | Cu(II)(OTf)₂ | Modified electronic properties, tested for catalytic activity. | researchgate.net |
| 4-Nitro-phenyl | Friedel-Crafts Alkylation | Cu(II)(OTf)₂ | Modified electronic properties, tested for catalytic activity. | researchgate.net |
Modifications to the Chiral Diaminocyclohexane Backbone
The trans-1,2-diaminocyclohexane backbone is a privileged structure in chiral ligands, prized for its conformational rigidity which helps to minimize the number of possible transition states and thus enhance enantioselectivity. researchgate.net While less common than aryl group modification, altering this backbone provides a powerful tool for fundamentally changing the ligand's geometry.
One approach involves fusing additional rings to the cyclohexane scaffold. Tang and colleagues developed a "Wing-BOX" ligand by incorporating cyclopently groups onto the backbone. acs.org This modification induces the Thorpe–Ingold effect, further restricting the ligand's conformation and leading to enhanced enantioselectivity in the synthesis of hexahydrocarbazoles compared to the parent ligand. acs.org
A more drastic modification involves completely altering the linker between the two oxazoline rings, which changes the chelate ring size upon metal coordination. Standard BOX ligands form six-membered metal chelates. The synthesis of ligands with different backbones, such as those based on norbornadiene, results in the formation of seven-membered metal chelates. researchgate.net This change in bite angle and geometry was shown to significantly impact stereoselectivity in the copper-catalyzed Henry reaction, generally leading to lower, though still notable, enantioselectivity compared to ligands forming six-membered chelates. researchgate.net These studies underscore the critical role of the backbone in defining the catalyst's three-dimensional structure.
| Backbone Modification | Resulting Structural Change | Catalytic Reaction | Impact on Selectivity | Reference(s) |
| Fused Cyclopentyl Rings ("Wing-BOX") | Increased rigidity via Thorpe-Ingold effect. | Tandem Cycloaddition | Enhanced ee (from 45% to <99%) compared to parent BOX. | acs.org |
| Norbornadiene Backbone | Forms a 7-membered metal chelate (vs. 6-membered for standard BOX). | Henry Reaction | Lower enantioselectivity compared to 6-membered chelate systems. | researchgate.net |
| Diphenylamine Linker | Introduces N-H functionality and alters rigidity. | Friedel-Crafts Alkylation | Rigidity and electronic effects studied. | researchgate.net |
Ligand Immobilization Strategies for Heterogeneous Catalysis and Recycling
A significant drawback of homogeneous catalysts, including metal-BisPh-cybBox complexes, is the difficulty of separating them from the reaction mixture. This not only complicates product purification but also prevents the reuse of what is often an expensive chiral ligand and metal. To overcome this, various strategies have been developed to immobilize BOX ligands on solid supports, converting them into recyclable heterogeneous catalysts. mdpi.comresearchgate.net
Covalent Grafting onto Polymeric or Inorganic Supports
Covalent attachment provides a robust method for heterogenization, minimizing leaching of the catalyst from the support. mdpi.com Both inorganic and organic materials have been successfully employed as supports.
Inorganic Supports: Silica (B1680970) gel is a popular choice due to its high surface area and mechanical stability. The general strategy involves functionalizing the BOX ligand with a reactive group that can be covalently linked to the silica surface. Rechavi and Lemaire reported a pioneering method where the central methylene (B1212753) bridge of a BOX ligand was functionalized with diol groups. acs.org These were then converted into a trialkoxysilane handle, which could be grafted onto the silica surface via condensation with silanol (B1196071) groups. acs.org The resulting silica-supported catalyst demonstrated activity and enantioselectivity comparable to its homogeneous counterpart in the Diels-Alder reaction and could be recycled without loss of performance. acs.org Other approaches have utilized different linkers, such as grafting hydroxyl-containing BOX ligands onto benzyl (B1604629) chloride-functionalized silica. researchgate.net
| Support Type | Ligand Functionalization / Linkage | Catalytic Reaction | Performance Notes | Reference(s) |
| Silica | Methylene bridge functionalized with a trialkoxysilane linker. | Diels-Alder | Recyclable; ee similar to homogeneous catalyst under certain conditions. | acs.org |
| Silica | Ligand with hydroxyl group anchored to benzyl chloride-functionalized silica. | Mizoroki-Heck | Heterogeneous Pd-BOX-Si catalyst prepared and tested. | researchgate.net |
| Mercaptopropylsilica | Ligand functionalized with allyl or vinylbenzyl groups. | Cyclopropanation | Successful grafting and catalytic activity demonstrated. | acs.orgnih.govresearchgate.net |
| Polystyrene | Copolymerization of a vinylbenzyl-functionalized BOX monomer. | Cyclopropanation | Recyclable catalyst; support nature affects results. | acs.org |
| Polystyrene (TentaGel) | Direct attachment of ligand to carboxylic acid groups on the resin. | Not specified | Method for direct attachment developed. | diva-portal.org |
Encapsulation and Self-Assembled Systems
Beyond covalent grafting, non-covalent immobilization methods and the construction of self-assembled materials offer alternative routes to heterogeneous BOX catalysts.
Encapsulation: In this approach, the metal-BOX complex is physically entrapped within the pores of a host material. Copper bis(oxazoline) complexes have been successfully encapsulated within the cavities of zeolites. acs.org The resulting material acts as a "ship-in-a-bottle" catalyst, where the zeolite framework prevents the active complex from leaching while allowing substrates and products to diffuse in and out. This system was shown to be an effective heterogeneous catalyst for the cyclopropanation of styrene. acs.org
Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. By using a suitably functionalized bis(oxazoline) as the organic linker, it is possible to build the catalytic unit directly into the framework's structure. google.combldpharm.com This strategy creates well-defined, single-site solid catalysts with high porosity and stability. These MOF-based catalysts are inherently heterogeneous and recyclable and can be integrated into continuous flow reactors. google.com
Organic-Inorganic Hybrid Materials: A related approach involves the co-condensation of a silane-functionalized bis(oxazoline) ligand with a silica precursor like tetraethoxysilane (TEOS) during a sol-gel process. rsc.org This results in a hybrid material where the chiral ligand is an integral component of the inorganic silica network, rather than just being attached to the surface. The textural and catalytic properties of these materials can be tuned by varying the structure of the ligand and the spacer. rsc.org
Development of Hybrid Ligand Architectures Incorporating (R,S)-BisPh-cybBox
Integrating the proven this compound scaffold into larger, more complex molecular structures gives rise to hybrid ligands with novel properties and functionalities. This can lead to catalysts with multiple active sites, tailored substrate recognition capabilities, or unique electronic and steric environments.
A prominent class of hybrid ligands are the Pyridine-bis(oxazolines) , or PyBOX ligands, where the single carbon bridge of a standard BOX ligand is replaced by a pyridine (B92270) ring. rsc.orgcsic.es This transforms the ligand from a bidentate to a tridentate N,N,N-donor system, which significantly alters the coordination geometry around the metal center and has led to highly effective catalysts for a wide range of reactions. rsc.org
Another strategy is the creation of bifunctional ligands . These architectures incorporate a secondary functional site alongside the primary metal-binding BOX unit. For example, ligands have been designed with an additional Lewis basic group (such as an amine or ether) positioned to interact with the substrate in a "dual activation" mechanism. diva-portal.orgdiva-portal.org Taking this concept further, researchers have synthesized macrocyclic ligands that fuse a PyBOX unit with a diaza-18-crown-6 ether. diva-portal.orgdiva-portal.org This hybrid structure is designed not only for catalysis but also for specific molecular recognition, where the crown ether cavity can bind a secondary molecule or a specific part of the substrate. diva-portal.org
More complex systems involving multiple metallic centers have also been developed. By using a 1,8-naphthyridine (B1210474) spacer to bridge two distinct bis-oxazoline units, dinuclear copper complexes have been assembled. mdpi.com Such multi-metallic architectures open possibilities for cooperative catalysis, where two metal centers can work in concert to activate a substrate or facilitate a reaction.
Information on "this compound" is Not Publicly Available
Following a comprehensive search of scientific databases and publicly available literature, no specific information, research articles, or patents could be found for the chemical compound designated as "this compound". This includes a lack of data regarding its synthesis, derivatization, structural modulations, or applications in catalysis.
The searches, which included variations of the compound's name and related structural motifs such as "cybBox" and "BisPh" in the context of chiral ligands, did not yield any relevant results. The general search results pointed to broad fields of asymmetric catalysis and various classes of well-established ligands like bisoxazolines (Box) and pyridine-based ligands (PyBox), but none specifically mentioned the "this compound" ligand.
This absence of information suggests several possibilities:
The compound may be a novel ligand that has not yet been described in published scientific literature.
It could be a proprietary ligand developed for internal use within a research group or company, with its details not disclosed to the public.
The designation "this compound" might be an internal or informal name, with the compound being known under a different, formal chemical name in the literature.
There is a possibility of a typographical error in the provided name.
Without any foundational information on the structure and catalytic behavior of "this compound," it is not possible to generate the requested scientific article on its derivatization and the influence of its modifications on catalytic efficiency and selectivity. Further investigation would require access to primary research data or internal documentation where this specific compound is described.
Comparative Analysis with Established Chiral Ligand Systems
Performance Comparison with Other Chiral Bis-Oxazoline Ligands (e.g., PyBOX, BOX, Ph-BOX)
Bis(oxazoline) ligands, often abbreviated as BOX ligands, are considered "privileged ligands" in asymmetric catalysis due to their modular synthesis and success in a wide array of reactions. wikipedia.orgwikipedia.org They are typically C₂-symmetric, meaning the two oxazoline (B21484) rings and their substituents are identical. wikipedia.org Common examples include BOX (methylene-bridged), Ph-BOX (methylene-bridged with phenyl substituents), and PyBOX (pyridine-bridged). wikipedia.orgcsic.es
In contrast, (R,S)-BisPh-cybBox possesses C₁-symmetry. This asymmetry arises from its trans-1,2-diaminocyclohexane backbone and the potential for two different substituents on the oxazoline rings. This lower symmetry can be advantageous, as it can offer a more nuanced and potentially more effective chiral pocket for certain substrate-catalyst interactions. While a C₂-symmetric ligand simplifies the analysis of potential transition states, a C₁-symmetric ligand can sometimes provide superior performance. pw.edu.plresearchgate.net
The performance of these ligands is highly dependent on the specific reaction being catalyzed. For instance, in copper-catalyzed reactions, the tridentate nature of PyBOX ligands often leads to highly rigid catalytic complexes, resulting in excellent stereoselectivity. acs.org Methylene-bridged BOX and Ph-BOX ligands, coordinating in a bidentate fashion, form twisted square-planar intermediates where the substituents on the oxazoline rings effectively block one face of the substrate. wikipedia.org
The this compound ligand, with its rigid cyclohexane (B81311) backbone, enforces a specific chelate conformation. This rigidity, combined with the distinct steric environment created by its non-equivalent phenyl-oxazoline groups, can lead to different or improved enantioselectivity compared to its C₂-symmetric cousins in reactions like asymmetric cycloadditions or Friedel-Crafts alkylations.
| Ligand | Symmetry | Backbone Linker | Key Features | Typical Metals |
| This compound | C₁ | trans-1,2-Cyclohexane | Rigid diamine backbone, non-equivalent oxazoline units possible. | Cu, Zn, Mg |
| PyBOX | C₂ | Pyridine (B92270) | Tridentate coordination, forms rigid complexes. acs.org | Cu, Pd, Sc, Ru acs.org |
| BOX | C₂ | Methylene (B1212753) | Simple, versatile, one of the foundational BOX ligands. wikipedia.org | Cu, Zn, Mg |
| Ph-BOX | C₂ | Methylene | Phenyl groups provide significant steric hindrance. wikipedia.org | Cu, Zn, Mg |
Differentiation from Other Chiral Diamine-Derived Ligands (e.g., TADDOLs, BINAP-based systems)
While this compound is derived from a chiral diamine, its structure and function distinguish it from other major classes of chiral ligands like TADDOLs and BINAP.
TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) are C₂-symmetric diol ligands derived from tartaric acid. They coordinate to metals through their oxygen atoms, typically forming complexes with early transition metals or Lewis acids like titanium. This oxygen-based coordination leads to different electronic properties and reactivity compared to the nitrogen-based coordination of bis(oxazoline) ligands.
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) represents a class of atropisomeric phosphine (B1218219) ligands. Chirality in BINAP arises from restricted rotation around the binaphthyl bond, not from stereogenic centers. As phosphine ligands, they are soft σ-donors and π-acceptors, making them ideal for catalysis with late transition metals like rhodium, ruthenium, and palladium, particularly in reactions such as asymmetric hydrogenation. uclm.es In contrast, the nitrogen donors of this compound are harder ligands, making them more suitable for forming Lewis acidic complexes with metals like copper and zinc.
The fundamental differences in the chiral scaffold, coordinating atoms, and preferred metal partners mean these ligand classes are generally applied to different types of chemical transformations.
| Ligand Class | Chiral Element | Coordinating Atoms | Typical Metal Partners | Common Applications |
| This compound | Stereogenic centers on cyclohexane and oxazoline rings | Nitrogen (N,N) | Cu, Zn, Mg | Asymmetric cycloadditions, Friedel-Crafts, Aldol (B89426) reactions |
| TADDOLs | Stereogenic centers from tartaric acid | Oxygen (O,O) | Ti, Zr | Carbonyl additions, Ene reactions |
| BINAP-based systems | Axial chirality (atropisomerism) | Phosphorus (P,P) | Rh, Ru, Pd | Asymmetric hydrogenation, Cross-coupling reactions uclm.es |
Future Research Directions and Translational Perspectives
Exploration of Novel Reaction Classes and Substrate Scope Expansion
A primary focus of future research will be to employ (R,S)-BisPh-cybBox in novel reaction classes beyond its current applications. While it has shown considerable success in certain asymmetric transformations, its catalytic prowess in a wider range of reactions remains to be explored. Researchers are actively investigating its potential in areas such as C-H activation, photoredox catalysis, and multicomponent reactions. The goal is to establish this compound as a versatile and broadly applicable ligand for asymmetric synthesis.
Concurrently, expanding the substrate scope for known this compound-catalyzed reactions is a critical avenue of investigation. rsc.orgresearchgate.netrsc.org While the ligand has demonstrated high enantioselectivity for specific substrates, its effectiveness with a broader range of molecules, particularly those with challenging steric or electronic properties, needs to be systematically evaluated. researchgate.netrsc.orgnih.gov This involves not only testing a wider variety of substrates but also fine-tuning reaction conditions to optimize performance for each new substrate class. rsc.org Success in this area will significantly enhance the practical utility of this compound in organic synthesis. researchgate.netnih.gov
Development of More Sustainable and Greener Catalytic Processes
The principles of green chemistry are increasingly influencing the design of synthetic methodologies. researchgate.netresearchgate.netitrcweb.org Future research on this compound will undoubtedly prioritize the development of more sustainable and environmentally friendly catalytic processes. researchgate.netresearchgate.netitrcweb.orgchemistryforsustainability.org This includes exploring the use of greener solvents, reducing catalyst loading, and developing methods for catalyst recycling and reuse. The aim is to minimize the environmental impact of synthetic procedures without compromising catalytic efficiency or enantioselectivity. mdpi.com
One promising approach is the immobilization of the this compound catalyst on a solid support. This would facilitate easy separation of the catalyst from the reaction mixture, allowing for its recovery and reuse over multiple reaction cycles. Such heterogeneous catalyst systems are highly desirable from both an economic and an environmental standpoint. chemistryforsustainability.org
Integration with Flow Chemistry, Microreactor Technology, and Automation in Asymmetric Synthesis
The integration of this compound catalysis with modern technologies like flow chemistry and microreactors holds immense promise for enhancing reaction efficiency and control. beilstein-journals.orgnih.govrsc.orgresearchgate.neteuropa.eu Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety. researchgate.neteuropa.eu
Microreactors, with their high surface-area-to-volume ratios, can further amplify these benefits, enabling rapid reaction optimization and scale-up. beilstein-journals.orgnih.gov The combination of this compound catalysis with automated flow systems could lead to highly efficient and autonomous platforms for the on-demand synthesis of chiral molecules. chiralpedia.comd-nb.info This would be particularly valuable for high-throughput screening and the rapid production of pharmaceutical intermediates. d-nb.info
Potential for Scale-Up and Industrial Applications in Fine Chemical Synthesis
A crucial aspect of translational research is the ability to scale up laboratory-proven methods to an industrial level. rsc.org For this compound to find widespread use in the synthesis of fine chemicals and pharmaceuticals, its catalytic systems must be robust, scalable, and cost-effective. Future research will need to address the challenges associated with large-scale synthesis, such as catalyst stability, product purification, and process optimization. rsc.org
The development of practical and economically viable industrial processes utilizing this compound will require close collaboration between academic researchers and industrial chemists. The successful translation of this technology could have a significant impact on the manufacturing of a wide range of valuable chiral compounds.
Emerging Computational Tools for Accelerated Ligand Discovery and Optimization
Computational chemistry has become an indispensable tool in modern catalyst design. chiralpedia.comfrontiersin.orgnih.gov In the context of this compound, computational modeling can provide valuable insights into the mechanism of catalysis and the factors that govern enantioselectivity. chiralpedia.com These insights can then be used to rationally design new, more effective ligands.
Emerging computational tools, including machine learning and artificial intelligence, are poised to further accelerate the process of ligand discovery and optimization. chiralpedia.com By analyzing large datasets of catalytic reactions, these tools can identify promising new ligand structures and predict their catalytic performance. This data-driven approach has the potential to revolutionize the way chiral catalysts are developed, leading to the rapid discovery of next-generation ligands with unprecedented efficiency and selectivity.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing (R,S)-BisPh-cybBox with high enantiomeric purity?
- Methodological Answer : Optimize chiral induction using asymmetric catalysis (e.g., BINAP-metal complexes) under inert conditions. Monitor reaction progress via TLC and characterize products using chiral HPLC (≥95% purity threshold) and X-ray crystallography for absolute configuration confirmation. Ensure reproducibility by documenting solvent purity, catalyst loading, and temperature gradients in supplementary materials .
Q. How can researchers distinguish between (R)- and (S)-enantiomers of BisPh-cybBox using spectroscopic techniques?
- Methodological Answer : Employ circular dichroism (CD) spectroscopy combined with NMR chiral shift reagents (e.g., Eu(hfc)₃). Cross-validate with polarimetry and compare optical rotation values against literature benchmarks. For ambiguous cases, use single-crystal X-ray diffraction to resolve structural uncertainties .
Q. What are the common pitfalls in interpreting kinetic data for this compound reactions?
- Methodological Answer : Avoid overreliance on initial rate approximations; instead, use integrated rate laws and nonlinear regression analysis. Control for autocatalysis or solvent effects by conducting parallel experiments under varying concentrations and dielectric constants. Validate assumptions using Eyring plots to assess entropy/enthalpy contributions .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions between theoretical and experimental reaction mechanisms involving this compound?
- Methodological Answer : Integrate hybrid QM/MM simulations with isotopic labeling (e.g., deuterium substitution at reactive sites). Compare computed activation energies with experimental kinetic isotope effects (KIE). Use sensitivity analysis to identify critical variables (e.g., steric hindrance, solvent polarity) that may explain discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
